molecular formula C20H22N4O5 B2639485 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334377-20-6

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2639485
CAS RN: 1334377-20-6
M. Wt: 398.419
InChI Key: MGFSVDGXNKAXQC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Assessment : Compounds similar to (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide have been used as precursors for synthesizing various heterocyclic compounds, like imidazole and oxadiazole, demonstrating notable antimicrobial activities (Elmagd et al., 2017).

  • Synthesis and Antibacterial Activities : Similar structures have been synthesized, showing significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Vankadari et al., 2013).

Anticancer and Antiproliferative Activities

  • Tubulin Inhibition and Antiproliferative Properties : Compounds with structures incorporating elements like oxadiazolyl and piperidine have shown to act as tubulin inhibitors, possessing antiproliferative properties against cancer cell lines (Krasavin et al., 2014).

  • Synthesis and Anticancer Evaluation : Various derivatives, including oxadiazole and piperidine structures, have been synthesized and evaluated for their anticancer activities against multiple cancer cell lines, showing promising results (Ravinaik et al., 2021).

  • Anti-Arrhythmic and Analgesic Potential : Derivatives of similar structures have been found to possess anti-arrhythmic activity, indicating their potential use in cardiovascular research and drug development (Abdel‐Aziz et al., 2009).

Other Applications

  • Chemical Synthesis and Characterization : Such compounds are involved in complex chemical synthesis processes, contributing to the development of various heterocyclic compounds. These processes are crucial in the discovery of new drugs and materials (Peet & Sunder, 1975).

  • Molecular Interaction Studies : These compounds can be instrumental in molecular interaction studies, providing insights into the binding and activity of various biological molecules, as seen in cannabinoid receptor studies (Shim et al., 2002).

properties

IUPAC Name

1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-13-22-18(29-23-13)11-21-20(26)15-6-8-24(9-7-15)19(25)5-3-14-2-4-16-17(10-14)28-12-27-16/h2-5,10,15H,6-9,11-12H2,1H3,(H,21,26)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSVDGXNKAXQC-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

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